2-(1-Fluorocyclohexyl)ethanol
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Overview
Description
Cyclohexaneethanol, 1-fluoro-(9CI) is an organic compound with the molecular formula C8H15FO It is a derivative of cyclohexane, where a hydroxyl group is attached to the ethyl side chain, and a fluorine atom is substituted at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexaneethanol, 1-fluoro-(9CI) typically involves the fluorination of cyclohexaneethanol. One common method is the direct fluorination using fluorine gas under controlled conditions. This reaction requires careful handling due to the highly reactive nature of fluorine.
Industrial Production Methods
Industrial production of Cyclohexaneethanol, 1-fluoro-(9CI) often involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Cyclohexaneethanol, 1-fluoro-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form cyclohexaneethanol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Cyclohexanone, cyclohexanecarboxylic acid.
Reduction: Cyclohexaneethanol.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Cyclohexaneethanol, 1-fluoro-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexaneethanol, 1-fluoro-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. The hydroxyl group can participate in hydrogen bonding, further modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexaneethanol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
Cyclohexanone: An oxidized form of cyclohexaneethanol, with a ketone functional group.
Fluorocyclohexane: Contains a fluorine atom but lacks the hydroxyl group.
Uniqueness
Cyclohexaneethanol, 1-fluoro-(9CI) is unique due to the presence of both a hydroxyl group and a fluorine atom. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(1-fluorocyclohexyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FO/c9-8(6-7-10)4-2-1-3-5-8/h10H,1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJVMMDRRNANBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CCO)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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